Benzyl 3-bromo5-isopropylbenzoate

Description

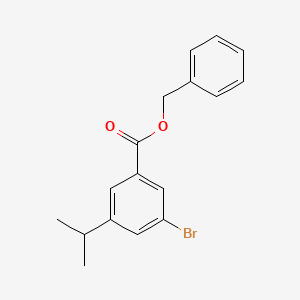

Benzyl 3-bromo-5-isopropylbenzoate is a substituted benzoate ester characterized by a benzyl ester group, a bromine atom at the 3-position, and an isopropyl group at the 5-position of the benzene ring.

Properties

IUPAC Name |

benzyl 3-bromo-5-propan-2-ylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrO2/c1-12(2)14-8-15(10-16(18)9-14)17(19)20-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALBDWYPRUUJRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)Br)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301186987 | |

| Record name | Benzoic acid, 3-bromo-5-(1-methylethyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301186987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121514-84-7 | |

| Record name | Benzoic acid, 3-bromo-5-(1-methylethyl)-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-bromo-5-(1-methylethyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301186987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 3-bromo5-isopropylbenzoate can be synthesized through a multi-step process involving the bromination of benzoic acid derivatives. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in carbon tetrachloride (CCl4) to achieve selective bromination . The reaction conditions typically involve refluxing the mixture to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound often involves continuous flow processes to enhance efficiency and yield. Photochemical bromination using in situ generated bromine radicals is a preferred method due to its high throughput and mass efficiency . This method allows for the production of large quantities of the compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-bromo5-isopropylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: The benzylic position can be oxidized to form benzoic acid derivatives using reagents like potassium permanganate (KMnO4) under acidic conditions.

Reduction Reactions: The compound can be reduced to form the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

N-bromosuccinimide (NBS): Used for bromination reactions.

Potassium permanganate (KMnO4): Used for oxidation reactions.

Lithium aluminum hydride (LiAlH4): Used for reduction reactions.

Major Products Formed

Benzoic Acid Derivatives: Formed through oxidation reactions.

Benzyl Alcohol: Formed through reduction reactions.

Substituted Benzoates: Formed through substitution reactions.

Scientific Research Applications

Benzyl 3-bromo5-isopropylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of benzyl 3-bromo5-isopropylbenzoate involves its interaction with molecular targets through its bromine and isopropyl groups. The bromine atom can participate in nucleophilic substitution reactions, while the isopropyl group can influence the compound’s steric and electronic properties. These interactions can affect the compound’s reactivity and binding affinity to various molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Due to the absence of direct experimental data on benzyl 3-bromo-5-isopropylbenzoate, comparisons are drawn from structurally analogous halogenated benzoates and related esters. Key differences and similarities are hypothesized based on substituent effects and known trends in aromatic chemistry:

Table 1: Hypothetical Comparison with Analogous Compounds

Key Observations:

- Electrophilic Reactivity: The bromine atom at the 3-position likely enhances electrophilic substitution reactions compared to non-halogenated analogs (e.g., benzyl benzoate) .

- Steric Effects : The bulky isopropyl group at the 5-position may hinder reactions at the para position, a common issue in substituted benzoates.

- Metabolic Pathways : Unlike simpler esters like benzyl alcohol (which metabolizes to acetic acid and conjugates ), brominated esters may exhibit slower hydrolysis due to halogen-induced electronic effects.

Biological Activity

Benzyl 3-bromo-5-isopropylbenzoate (CAS Number: 2121514-84-7) is an organic compound that has garnered attention for its potential biological activities. This article will explore the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : C17H17BrO2

- Molecular Weight : 333.22 g/mol

- Boiling Point : Not specified in the available literature

Synthesis

The synthesis of Benzyl 3-bromo-5-isopropylbenzoate typically involves the bromination of 5-isopropylbenzoic acid derivatives followed by esterification with benzyl alcohol. This method allows for the introduction of the bromine atom at the para position relative to the isopropyl group, which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to Benzyl 3-bromo-5-isopropylbenzoate. For instance, derivatives of similar structures have shown significant anti-proliferative effects against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancers. The mechanism often involves inhibition of specific pathways such as VEGFR-2, which is critical in tumor angiogenesis.

Table 1: IC50 Values of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-Benzyl-5-bromoindolin-2-one | MCF-7 | 4.30 |

| 1-Benzyl-5-bromoindolin-2-one | A-549 | 39.53 |

| Benzyl 3-bromo-5-isopropylbenzoate | TBD | TBD |

The above table illustrates the potency of structurally similar compounds, suggesting that Benzyl 3-bromo-5-isopropylbenzoate may exhibit comparable or enhanced anticancer activity.

The biological activity of Benzyl 3-bromo-5-isopropylbenzoate can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : Compounds with similar structures have been shown to induce cell cycle arrest and apoptosis in cancer cells.

- Targeting Apoptotic Markers : Studies indicate that these compounds can modulate apoptotic markers such as caspases and Bcl-2 family proteins, promoting programmed cell death in malignant cells .

Study on Anticancer Activity

A recent study evaluated a series of indolinone derivatives that included brominated compounds similar to Benzyl 3-bromo-5-isopropylbenzoate. The findings demonstrated that these derivatives exhibited potent anticancer activity with IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .

Pharmacological Assessment

Another assessment focused on the pharmacokinetics and bioavailability of benzoyl derivatives in vivo. Results indicated favorable absorption characteristics, suggesting potential for therapeutic applications in metabolic disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.